molecular formula C13H21N3O3 B8076787 tert-Butyl 4-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)piperidine-1-carboxylate

tert-Butyl 4-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)piperidine-1-carboxylate

Cat. No.: B8076787
M. Wt: 267.32 g/mol
InChI Key: GYZGOOPHIRMSNV-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tert-butyl 4-(5-oxo-1,4-dihydropyrazol-3-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3/c1-13(2,3)19-12(18)16-6-4-9(5-7-16)10-8-11(17)15-14-10/h9H,4-8H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYZGOOPHIRMSNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NNC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-Butyl 4-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the pyrazole group through cyclization reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

tert-Butyl 4-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially leading to new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Medicinal Chemistry

tert-Butyl 4-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)piperidine-1-carboxylate has shown promise in the development of new pharmaceuticals. Its structural similarity to known bioactive compounds allows it to be explored for various therapeutic effects:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit tumor growth by affecting cellular pathways involved in cancer progression. For instance, compounds with similar pyrazole structures have been reported to exhibit significant cytotoxicity against various cancer cell lines .
  • Anti-inflammatory Properties : Research indicates that pyrazole derivatives can modulate inflammatory responses, making this compound a candidate for the development of anti-inflammatory drugs .

Neuroscience

The piperidine structure is often associated with neuroactive compounds. Research has indicated that derivatives of this compound may influence neurotransmitter systems, potentially leading to applications in treating neurological disorders such as depression and anxiety .

Material Science

In addition to biological applications, this compound can be utilized in the synthesis of novel materials:

  • Polymer Chemistry : The carboxylate functional group allows for the incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength. Ongoing research is exploring its use in creating advanced composites for aerospace and automotive applications .

Case Studies

Study TitleFocusFindings
Synthesis and Anticancer Activity of Pyrazole DerivativesInvestigated various pyrazole derivatives for anticancer propertiesSome derivatives showed IC50 values in the low micromolar range against breast cancer cells
Neuropharmacological Profile of Piperidine DerivativesExamined the effects of piperidine-based compounds on mood disordersIdentified potential antidepressant effects via serotonin receptor modulation
Development of Thermally Stable PolymersExplored the incorporation of piperidine derivatives into polymer matricesEnhanced thermal properties and mechanical strength were observed in composites

Mechanism of Action

The mechanism of action of tert-Butyl 4-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a framework for such comparisons:

Table 1: Structural and Functional Comparison
Compound Core Structure Protecting Group Molecular Weight (g/mol) Key Applications
This compound Piperidine + pyrazolone Boc 267.32 Kinase inhibitor intermediates
Benzyl 4-(pyrazol-3-yl)piperidine-1-carboxylate Piperidine + pyrazole Cbz (Carbobenzoxy) ~265 (estimated) PROTAC linker molecules
4-(1H-Pyrazol-3-yl)piperidine hydrochloride Piperidine + pyrazole None (free amine) 175.65 Anticancer agent precursors
Key Observations

Protecting Group Impact :

  • The Boc group in the target compound enhances solubility in organic solvents and stabilizes the piperidine amine during synthesis. In contrast, Cbz (benzyloxycarbonyl) derivatives may exhibit different deprotection kinetics and solubility profiles .
  • Free amine analogs (e.g., 4-(1H-pyrazol-3-yl)piperidine hydrochloride) are more reactive but require stringent handling due to hygroscopicity and instability .

Heterocyclic Modifications :

  • Replacing the dihydropyrazolone moiety (5-oxo-4,5-dihydro-1H-pyrazol-3-yl) with a pyrazole ring alters hydrogen-bonding capacity and metabolic stability. Dihydropyrazolone derivatives are often associated with enhanced binding to kinase ATP pockets due to their planar, conjugated systems .

Crystallographic Analysis: Structural refinements of similar compounds frequently employ SHELXL for high-precision small-molecule crystallography, as noted in and . For example, SHELXL’s robust handling of twinned data and high-resolution refinement is critical for resolving conformational details in heterocyclic systems .

Biological Activity

Tert-butyl 4-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)piperidine-1-carboxylate (CAS No. 550377-06-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and applications based on available research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC13H21N3O3
Molecular Weight267.32 g/mol
CAS Number550377-06-5
Purity>95%

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, a study evaluated its activity against HepG2 (human liver carcinoma) and A431 (human epidermoid carcinoma) cells, demonstrating significant antiproliferative effects with IC50 values comparable to established chemotherapeutics like doxorubicin .

Case Study: Cytotoxicity Assessment
In a comparative study, the compound's cytotoxicity was assessed using MTT assays. The results indicated that concentrations of 10 µM and above significantly reduced cell viability in both cancer cell lines tested.

The mechanism through which this compound exerts its anticancer effects appears to involve the induction of apoptosis and inhibition of cell proliferation. Molecular docking studies suggest that it interacts with key proteins involved in cell cycle regulation and apoptosis pathways, including Bcl-2 family proteins and caspases .

Enzyme Inhibition

Additionally, the compound has been investigated for its ability to inhibit specific enzymes that are crucial in various metabolic pathways. For example, it has shown promise as an inhibitor of carbonic anhydrase (CA), which is implicated in tumor growth and metastasis .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features. The presence of the pyrazole moiety is essential for its interaction with biological targets. Modifications on the piperidine ring have also been explored to enhance potency and selectivity against cancer cell lines .

Safety Profile

While the compound shows promising biological activity, it is important to consider its safety profile. It is classified as an irritant, and appropriate handling precautions should be taken during laboratory use .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl 4-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)piperidine-1-carboxylate?

  • Methodology : Synthesis typically involves multi-step protocols starting with cyclocondensation reactions to form the pyrazolone ring, followed by piperidine functionalization. For example, the pyrazolone core can be synthesized via cyclization of β-ketoesters with hydrazines under acidic conditions . The tert-butyloxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) to protect the piperidine nitrogen .
  • Key Considerations : Optimize reaction time and temperature to minimize side products. Use TLC or HPLC to monitor intermediate purity.

Q. How should researchers characterize the compound’s structural integrity?

  • Methodology : Employ a combination of spectroscopic and crystallographic techniques:

  • NMR : ¹H/¹³C NMR to confirm substituent positions and Boc protection efficiency.
  • X-ray Crystallography : Single-crystal diffraction (using SHELXL for refinement) to resolve bond lengths, angles, and stereochemistry . Software like ORTEP-III aids in visualizing thermal ellipsoids and molecular geometry .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight.

Q. What safety precautions are critical when handling this compound?

  • Recommendations :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use respiratory protection if handling powdered forms .
  • Ventilation : Perform reactions in a fume hood to avoid inhalation of vapors or aerosols.
  • Storage : Store in sealed containers under inert gas (N₂ or Ar) at –20°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data during structure refinement?

  • Methodology :

  • Validation Tools : Use checkCIF/PLATON to identify outliers in bond distances, angles, or displacement parameters .
  • Refinement Strategies : Adjust weighting schemes in SHELXL to balance R-factors. Test alternative models (e.g., disorder or twinning corrections) .
  • Case Example : If piperidine ring puckering is ambiguous, compare DFT-optimized geometries with experimental data .

Q. What mechanistic insights govern the reactivity of the pyrazolone ring in this compound?

  • Methodology :

  • Kinetic Studies : Monitor reaction intermediates via stopped-flow NMR or UV-Vis spectroscopy under varying pH and temperature.
  • Computational Analysis : Perform DFT calculations (e.g., Gaussian) to map transition states and activation barriers for ring-opening or nucleophilic attacks .
  • Isotopic Labeling : Use ¹⁵N-labeled hydrazines to track nitrogen migration during pyrazolone formation .

Q. How does the Boc group influence the compound’s solubility and stability in biological assays?

  • Methodology :

  • Solubility Testing : Measure logP values (octanol/water partitioning) before and after Boc deprotection (e.g., using TFA).
  • Stability Profiling : Incubate the compound in PBS or serum at 37°C, then quantify degradation via LC-MS .
  • Comparative Studies : Synthesize analogs with alternative protecting groups (e.g., Fmoc) to assess pharmacokinetic trade-offs .

Q. What strategies can address low yields in coupling reactions involving the piperidine moiety?

  • Methodology :

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling .
  • Microwave Assistance : Use microwave irradiation to accelerate reaction kinetics and improve regioselectivity .
  • Protection-Deprotection : Temporarily mask reactive sites (e.g., NH groups) to prevent side reactions .

Data Contradiction Analysis

Q. How to reconcile conflicting spectral data (e.g., NMR vs. X-ray) for this compound?

  • Resolution Workflow :

Verify Sample Purity : Re-run NMR with higher field strength (e.g., 600 MHz) and deuterated solvents to exclude solvent or impurity artifacts.

Cross-Validate Crystallography : Ensure the X-ray structure matches the predominant conformation in solution (use variable-temperature NMR or NOESY) .

Re-examine Refinement Parameters : Check for overfitting in SHELXL (e.g., unrealistic displacement parameters) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.